Acetanilide, 2,2-dichloro-4'-hydroxy-N-(2-hydroxyethyl)-
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Overview
Description
Acetanilide, 2,2-dichloro-4'-hydroxy-N-(2-hydroxyethyl)- is a bioactive chemical.
Scientific Research Applications
Hydroxylation and Metabolism Studies
- Research has shown the hydroxylation of various substituted anilines and acetanilides, including 4-chloro- and 4-fluoro-acetanilides, leading to the formation of corresponding hydroxy derivatives with loss of halogen (Daly, Guroff, Udenfriend, & Witkop, 1968).
- Another study focused on the hydroxylation process of acetanilide, observing the retention and migration of deuterium and the influence of microsomal hydroxylases (Daly, Jerina, Farnsworth, & Guroff, 1969).
Agricultural and Herbicide Applications
- The use of novel thiazoles as herbicide antidotes, specifically in relation to acetanilides like alachlor, highlights the chemical's role in agriculture (Sacher, Lee, Schafer, & Howe, 1983).
- The protection of corn from herbicidal injury by antidotes like R-25788 demonstrates the interaction of acetanilides in crop protection (Leavitt & Penner, 1978).
Biochemical Interactions and Toxicology
- A study on the chemoproteomic profiling of acetanilide herbicides like acetochlor revealed their role in inhibiting fatty acid oxidation, providing insights into the biochemical pathways affected by these compounds (Counihan et al., 2017).
- The oxidation of acetanilides to glycolanilides and oxanilic acids in rabbits was explored, indicating metabolic pathways and transformations in the body (Kiese & Lenk, 1969).
Analytical Chemistry and Environmental Monitoring
- Development of competitive enzyme-linked immunosorbent assays for detecting genotoxic metabolites of chloroacetanilide herbicides like alachlor illustrates the application of acetanilides in environmental monitoring (Tessier & Clark, 1999).
- Research on the adsorption, bioactivity, and evaluation of soil tests for herbicides like alachlor and acetochlor provides insight into the environmental fate and behavior of these acetanilide compounds (Weber & Peter, 1982).
Thermochemical Properties
- A study on the thermochemistry of drugs, including acetanilides, focused on their vapor pressures and enthalpies of formation, contributing to the understanding of their physical properties (Nagrimanov, Ziganshin, Solomonov, & Verevkin, 2018).
Synthesis and Chemical Structure
- The structure and synthesis of various acetanilide derivatives, including 2,2-dichloro variants, have been explored to understand their chemical properties and potential applications (Gowda et al., 2007).
properties
CAS RN |
3613-83-0 |
---|---|
Product Name |
Acetanilide, 2,2-dichloro-4'-hydroxy-N-(2-hydroxyethyl)- |
Molecular Formula |
C10H11Cl2NO3 |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-hydroxyethyl)-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO3/c11-9(12)10(16)13(5-6-14)7-1-3-8(15)4-2-7/h1-4,9,14-15H,5-6H2 |
InChI Key |
BRHMRQWIMRLSEX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCO)C(=O)C(Cl)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1N(CCO)C(=O)C(Cl)Cl)O |
Appearance |
Solid powder |
Other CAS RN |
3613-83-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetanilide, 2,2-dichloro-4'-hydroxy-N-(2-hydroxyethyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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